molecular formula C19H21N5O3 B12176110 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B12176110
M. Wt: 367.4 g/mol
InChI Key: NEHFSVZHPXJQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, a benzamide group, and a dimethoxyphenyl ethyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride to form the corresponding benzamide. This intermediate is then subjected to a series of reactions to introduce the tetrazole ring, often involving the use of sodium azide and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide group can interact with enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl moiety but lacks the tetrazole ring.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide or tetrazole rings.

Uniqueness

This compound is unique due to the combination of its structural features, including the tetrazole ring, benzamide group, and dimethoxyphenyl ethyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C19H21N5O3/c1-26-17-8-5-14(11-18(17)27-2)9-10-20-19(25)16-6-3-15(4-7-16)12-24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)

InChI Key

NEHFSVZHPXJQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.